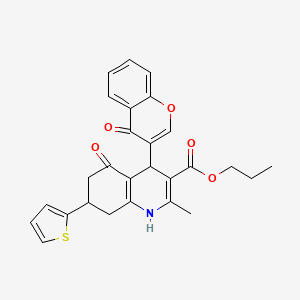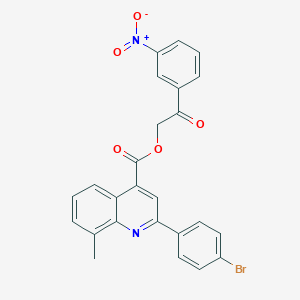![molecular formula C15H16N2O4S B11620941 Methyl 4-methyl-2-[2-(4-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate](/img/structure/B11620941.png)
Methyl 4-methyl-2-[2-(4-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-4-methyl-2-[2-(4-methylphenoxy)acetamido]-1,3-thiazol-5-carboxylat ist eine organische Verbindung, die zur Klasse der Thiazol-Derivate gehört. Diese Verbindung zeichnet sich durch ihre komplexe Struktur aus, die einen Thiazolring, eine Carboxylatgruppe und eine Phenoxyacetamido-Einheit umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-4-methyl-2-[2-(4-methylphenoxy)acetamido]-1,3-thiazol-5-carboxylat umfasst in der Regel mehrere Schritte. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Thiazolrings: Der Thiazolring kann durch eine Cyclisierungsreaktion unter sauren Bedingungen unter Verwendung eines Thioharnstoffderivats und eines halogenierten Essigsäurederivats synthetisiert werden.
Einführung der Phenoxyacetamido-Gruppe: Die Phenoxyacetamido-Gruppe wird durch eine nucleophile Substitutionsreaktion zwischen einem Phenoxyessigsäurederivat und einer Aminogruppe am Thiazolring eingeführt.
Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carboxylatgruppe mit Methanol in Gegenwart eines Säurekatalysators.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Synthesegeräten kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Außerdem werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
Methyl-4-methyl-2-[2-(4-methylphenoxy)acetamido]-1,3-thiazol-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Sulfoxide oder Sulfone führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion der Carbonylgruppe zu einem Alkohol führt.
Substitution: Nucleophile Substitutionsreaktionen können an der Phenoxygruppe auftreten, wobei Nucleophile wie Amine oder Thiole die Phenoxygruppe ersetzen können.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Alkohol-Derivate.
Substitution: Amino- oder Thiolderivate.
Wissenschaftliche Forschungsanwendungen
Methyl-4-methyl-2-[2-(4-methylphenoxy)acetamido]-1,3-thiazol-5-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als pharmazeutischer Zwischenstoff bei der Entwicklung neuer Medikamente zu untersuchen.
Industrie: Es wird bei der Entwicklung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-4-methyl-2-[2-(4-methylphenoxy)acetamido]-1,3-thiazol-5-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, was zur Modulation biochemischer Pfade führt. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an der bakteriellen Zellwandsynthese beteiligt sind, wodurch antimikrobielle Wirkungen erzielt werden. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und Verwendungskontext variieren.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-methyl-2-[2-(4-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols can replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methyl-2-[2-(4-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-methyl-2-[2-(4-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-2-(((4-methylphenoxy)acetyl)amino)benzoat
- Methyl-4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylanilin
- Methyl-2-hydroxy-4-methoxybenzoat
Einzigartigkeit
Methyl-4-methyl-2-[2-(4-methylphenoxy)acetamido]-1,3-thiazol-5-carboxylat ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C15H16N2O4S |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
methyl 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H16N2O4S/c1-9-4-6-11(7-5-9)21-8-12(18)17-15-16-10(2)13(22-15)14(19)20-3/h4-7H,8H2,1-3H3,(H,16,17,18) |
InChI-Schlüssel |
HZJJGXXQORGFCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=C(S2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11620862.png)
![3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11620873.png)

![ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B11620894.png)
![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11620901.png)
![2-(2,3-dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11620911.png)

![6-imino-N,7-bis(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620915.png)
![2-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11620916.png)
![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620918.png)

![N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B11620943.png)
![(4E)-4-[hydroxy(4-methylphenyl)methylidene]-5-(2-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11620949.png)
![(2Z)-2-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11620954.png)
